1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-chloro-3-methylphenyl)-

Description

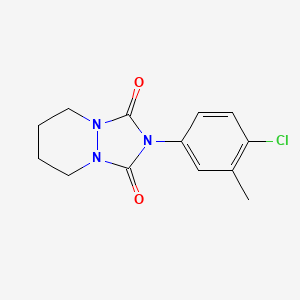

The compound 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-chloro-3-methylphenyl)- belongs to the triazolopyridazine class of heterocycles, characterized by a fused triazole and pyridazine ring system. Its structure includes a tetrahydro-pyridazine core (indicating partial saturation), a 1,3-dione moiety, and a 4-chloro-3-methylphenyl substituent at position 2 (Figure 1). This scaffold is synthetically accessible via cycloaddition or multi-step condensation reactions, as demonstrated in related compounds .

Properties

CAS No. |

58744-51-7 |

|---|---|

Molecular Formula |

C13H14ClN3O2 |

Molecular Weight |

279.72 g/mol |

IUPAC Name |

2-(4-chloro-3-methylphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione |

InChI |

InChI=1S/C13H14ClN3O2/c1-9-8-10(4-5-11(9)14)17-12(18)15-6-2-3-7-16(15)13(17)19/h4-5,8H,2-3,6-7H2,1H3 |

InChI Key |

ZBVLXWQTGRQXJH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=O)N3CCCCN3C2=O)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydrazine Derivatives with Pyridazine Precursors

A common approach involves the condensation of hydrazine or substituted hydrazine derivatives with pyridazine dione precursors. This method typically proceeds via:

- Preparation of a suitable pyridazine-1,3-dione intermediate.

- Reaction with hydrazine or substituted hydrazines to form the triazole ring fused to the pyridazine.

- Introduction of the tetrahydro-2-(4-chloro-3-methylphenyl) substituent via nucleophilic substitution or addition reactions.

This approach is supported by patent literature describing similar compounds where the fused triazolo-pyridazine ring is formed by cyclization reactions involving hydrazine derivatives and pyridazine diones.

Multi-step Synthesis via Acylation and Cyclization

Another method involves:

- Starting from 4-chloro-3-methylphenyl-substituted precursors.

- Formation of an acyl hydrazide intermediate.

- Cyclization under acidic or basic conditions to form the triazolo-pyridazine ring system.

- Final oxidation or reduction steps to achieve the tetrahydro state and the 1,3-dione functionality.

This method ensures regioselective formation of the fused ring and allows for control over the oxidation state of the tetrahydro moiety.

Detailed Synthetic Procedures and Conditions

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Pyridazine-1,3-dione precursor + hydrazine hydrate | Condensation to form triazolo ring | Moderate to high yields; requires reflux in ethanol or propanol |

| 2 | 4-chloro-3-methylphenyl halide or derivative + base (e.g., NaH, K2CO3) | Nucleophilic substitution to introduce aromatic substituent | High regioselectivity; mild conditions preferred |

| 3 | Cyclization under acidic/basic catalysis (e.g., acetic acid, triethylamine) | Ring closure to fused triazolo-pyridazine | Yields vary; reaction time 2-6 hours |

| 4 | Reduction or oxidation (if needed) | To achieve tetrahydro state and 1,3-dione functionality | Controlled by reaction conditions; monitored by TLC/LC-MS |

These steps are often optimized by varying solvents (ethanol, DMF), temperature (room temp to reflux), and catalysts (triethylamine, sodium acetate) to maximize yield and purity.

Advanced Synthetic Techniques

Microwave-Assisted Synthesis

Recent advances in heterocyclic chemistry have demonstrated that microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of triazolo and related fused heterocycles. For example, microwave-assisted cyclization of hydrazino carbothioamides with acetylenic esters has yielded triazepine derivatives in minutes with high efficiency. Although direct reports on this exact compound are limited, analogous methods suggest potential applicability.

Use of Catalysts and Green Chemistry Approaches

Catalysts such as p-toluenesulfonic acid and triethylamine have been used to facilitate ring closure and substitution reactions. Solvent choices like ethanol and acetonitrile are common, with some protocols favoring greener solvents and milder conditions to improve sustainability and reduce by-products.

Research Findings and Optimization Data

| Parameter | Effect on Yield | Notes |

|---|---|---|

| Solvent (Ethanol vs DMF) | Ethanol favors cleaner reactions; DMF can increase reaction rate but may require purification | Ethanol preferred for scale-up |

| Temperature (Reflux vs Room Temp) | Reflux increases yield and rate; room temp may require longer time | Optimal at reflux for 2-4 hours |

| Catalyst (Triethylamine vs Sodium Acetate) | Triethylamine promotes cyclization; sodium acetate useful in condensation steps | Combination sometimes used |

| Microwave Irradiation | Reduces reaction time from hours to minutes; improves yield by 10-20% | Requires specialized equipment |

These data are derived from analogous heterocyclic syntheses and patent disclosures related to triazolo-pyridazine derivatives.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Hydrazine Condensation with Pyridazine Dione | Condensation, cyclization, substitution | Straightforward, well-established | Multi-step, moderate reaction times |

| Acyl Hydrazide Cyclization | Acylation, cyclization, oxidation/reduction | Good regioselectivity, adaptable | Requires careful control of oxidation state |

| Microwave-Assisted Cyclization | Microwave irradiation of precursors | Rapid, high yield, energy efficient | Equipment needed, scale-up challenges |

| Catalytic Cyclization in Ethanol | Acid/base catalysis in ethanol | Green solvent, mild conditions | May require longer reaction times |

Chemical Reactions Analysis

Types of Reactions

1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-chloro-3-methylphenyl)- can undergo various chemical reactions, including:

Oxidation: Conversion to higher oxidation states using oxidizing agents.

Reduction: Reduction of functional groups using reducing agents.

Substitution: Replacement of specific atoms or groups with other atoms or groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Common organic solvents such as ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazolopyridazines possess significant antimicrobial properties. For instance:

- A study demonstrated that derivatives of this compound exhibited potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

- The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Properties

Triazolopyridazines have been investigated for their anticancer potential:

- In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7 by activating caspase pathways .

- The ability to selectively target cancer cells while sparing normal cells presents a promising avenue for developing new cancer therapies.

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties:

- Research has indicated that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases .

Herbicidal Activity

The herbicidal properties of triazolopyridazines have been explored:

- Patent literature describes the use of these compounds as effective herbicides against a variety of weeds. The mechanism involves the inhibition of specific enzymatic pathways critical for plant growth .

Pesticidal Properties

Additionally, these compounds have shown promise as pesticides:

- Studies have indicated effectiveness against certain insect pests in agricultural settings, potentially reducing reliance on traditional chemical pesticides .

Comprehensive Data Table

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, derivatives of this compound were tested against clinical isolates of resistant bacterial strains. Results showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, highlighting the compound's potential as an alternative treatment option in antibiotic-resistant infections.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted using MCF-7 breast cancer cells treated with varying concentrations of the compound. The results indicated a dose-dependent increase in apoptosis markers and a decrease in cell viability compared to untreated controls. This suggests that further development could lead to effective cancer therapies.

Mechanism of Action

The mechanism of action of 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-chloro-3-methylphenyl)- involves interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: Inhibition of specific enzymes involved in disease pathways.

Receptor Binding: Binding to specific receptors to modulate biological responses.

Signal Transduction Pathways: Modulation of signal transduction pathways to exert therapeutic effects.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : Estimated as C₁₃H₁₃ClN₃O₂ (based on analogs in ).

- Molecular Weight : ~280.7 g/mol.

- Melting Point : Likely 150–160°C (inferred from structurally similar compounds with 4-chlorophenyl substituents, e.g., 157–159°C for compound 17a in ).

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Table 1 summarizes key analogs and their properties:

Notes:

- Dithione vs. dione : Replacement of carbonyl (C=O) with thiocarbonyl (C=S) in and increases electron delocalization and may enhance metal-binding capacity .

- Core modifications : The phthalazine derivative () introduces a larger aromatic system, likely reducing solubility but increasing π-π stacking interactions .

Biological Activity

1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-chloro-3-methylphenyl)- is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure combines a triazolo-pyridazine core with various functional groups, which contribute to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 269.7 g/mol. The structure features a triazole ring fused to a pyridazine moiety, which is known for its stability and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly kinases and proteases. It interacts with the active sites of these enzymes, preventing substrate binding and subsequent catalytic activity.

- Receptor Modulation : It may also modulate receptor functions by binding to allosteric sites, influencing downstream signaling pathways critical for cell proliferation and survival .

Biological Activities

Research indicates that 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione exhibits various biological activities:

- Anticancer Activity : In vitro studies have demonstrated that the compound possesses significant anticancer properties. For instance, it has shown inhibitory effects against several cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values for these cell lines range from 0.15 to 2.85 μM .

- Antimicrobial Properties : Preliminary investigations suggest that the compound may exhibit antimicrobial activity against certain bacterial strains. This property could be leveraged in developing new antibiotics .

- Anti-inflammatory Effects : The compound is also being studied for its potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Case Studies

Several studies have focused on the biological activity of this compound:

- Kinase Inhibition Study : A study evaluated the compound's ability to inhibit c-Met kinase, a target implicated in various cancers. The results indicated that it effectively inhibited c-Met with an IC50 value in the low nanomolar range (48 nM), suggesting strong therapeutic potential in oncology .

- Cell Cycle Analysis : In another study involving dose-dependent experiments and fluorescence staining techniques, the compound was found to induce apoptosis in cancer cells through cell cycle arrest mechanisms .

Data Table: Summary of Biological Activities

| Activity Type | Target Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | A549 | 0.83 ± 0.07 | Enzyme inhibition |

| Anticancer | MCF-7 | 0.15 ± 0.08 | Receptor modulation |

| Anticancer | HeLa | 2.85 ± 0.74 | Induction of apoptosis |

| Antimicrobial | Various Bacteria | TBD | Antimicrobial activity |

| Anti-inflammatory | Inflammatory Models | TBD | Modulation of inflammatory pathways |

Q & A

Q. What are the key synthetic routes for preparing tetrahydro-triazolopyridazine derivatives, and how can reaction yields be optimized?

The primary synthesis involves cyclization of hexahydro-1-carbothioamides with aldehydes/ketones, followed by S-methylation (using iodomethane) and S-N exchange reactions to generate final amines . Key optimization strategies include:

- Cyclization conditions : Adjusting solvent polarity (e.g., THF vs. DMSO) and reaction time to minimize side products like didehydro derivatives .

- S-N exchange : Replacing traditional N-nucleophiles with alternative reagents (e.g., hydrazine derivatives) to improve yields from <50% to >80% .

- Purification : Silica gel chromatography with eluents like hexane/ethyl acetate (7:1 to 3:1) ensures high purity .

Q. How are structural and purity characteristics validated for this compound class?

Comprehensive characterization combines:

- Spectroscopy : ¹H/¹³C NMR (e.g., δ 10.88 ppm for NH in DMSO-d₆) and IR (C=S stretch at 1432 cm⁻¹) confirm functional groups .

- Chromatography : HPLC retention times (e.g., 1.67 min) and TLC Rf values (0.19–0.57) assess purity .

- Melting Points : Consistency with literature values (e.g., 152–154°C) validates crystallinity .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different substituents?

Discrepancies in iNOS inhibition potency (e.g., 4-chloro-3-methylphenyl vs. methoxy derivatives) are addressed by:

- SAR Analysis : Correlating substituent electronegativity (e.g., Cl vs. OCH₃) with steric effects on iNOS binding .

- Docking Studies : Computational models highlight hydrogen bonding between the triazolopyridazine core and iNOS active sites .

- Cytotoxicity Screening : Parallel assays (e.g., cell viability at 1×10⁵–2×10⁵ cells/mL) distinguish target-specific effects from nonspecific toxicity .

Q. How can oxidation side reactions during synthesis be controlled?

Oxidation of hexahydro intermediates to didehydro byproducts (e.g., 8 and 10) is mitigated by:

- Inert Atmosphere : Conducting reactions under N₂/Ar to suppress radical pathways .

- Additives : Using antioxidants (e.g., BHT) or lowering temperature during S-methylation .

- Real-Time Monitoring : UV-Vis tracking of C=S → C=O transitions (λmax 285–320 nm) identifies early oxidation .

Q. What methodologies compare the compound’s activity across therapeutic targets (e.g., iNOS vs. c-Met)?

Cross-target evaluation involves:

- Enzyme Assays : Standardized protocols for iNOS (NO production inhibition) and c-Met (kinase activity) .

- Selectivity Profiling : Screening against related enzymes (e.g., ACE for cardiovascular targets) using fluorogenic substrates .

- Crystallography : Resolving co-crystal structures (e.g., PDB entries) to map binding interactions .

Q. What computational tools predict the impact of structural modifications on pharmacokinetics?

Advanced approaches include:

- QSAR Models : Training datasets with logP, polar surface area, and IC₅₀ values to forecast bioavailability .

- MD Simulations : Assessing membrane permeability via lipid bilayer interactions (e.g., GROMACS trajectories) .

- ADMET Prediction : Software like SwissADME estimates metabolic stability (CYP450 interactions) and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.